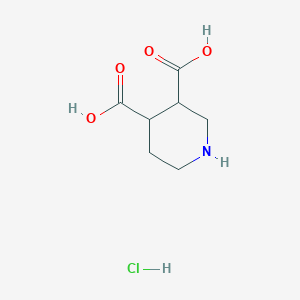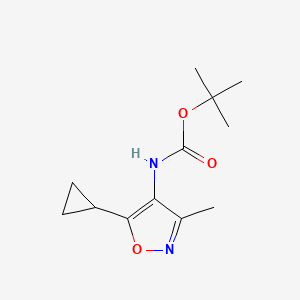![molecular formula C6H6BrN3 B1378779 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine CAS No. 1449117-44-5](/img/structure/B1378779.png)
5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine
Vue d'ensemble
Description
5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine is an organic compound with a molecular formula of C6H6BrN3 . It is a halogenated derivative of imidazo[1,2-a]pyrazine, which is a bicyclic heteroaromatic compound found in a variety of biologically active molecules.
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom attached to an imidazo[1,2-a]pyrazine core . The imidazo[1,2-a]pyrazine core is a bicyclic structure containing two nitrogen atoms.Physical And Chemical Properties Analysis
The average mass of this compound is 200.036 Da, and its monoisotopic mass is 198.974503 Da .Applications De Recherche Scientifique
Pharmaceutiques : Agents anticancéreux
L'échafaudage imidazo[1,2-a]pyrazine est reconnu pour son potentiel dans le développement de médicaments anticancéreux. La structure chimique unique de la 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine permet la synthèse de composés pouvant être utilisés comme thérapies ciblées contre divers cancers. Les chercheurs explorent son efficacité dans l'inhibition de la croissance et de la prolifération des cellules cancéreuses .
Science des matériaux : Dispositifs optoélectroniques
En science des matériaux, ce composé est utilisé pour créer des dispositifs optoélectroniques avancés. Ses propriétés luminescentes en font un excellent candidat pour une utilisation dans les diodes électroluminescentes (DEL) et autres technologies d'affichage. L'atome de brome dans le composé peut améliorer les propriétés électroniques, le rendant adapté aux applications haute performance .
Imagerie biologique : Microscopie confocale
Les dérivés de la this compound servent d'émetteurs pour la microscopie et l'imagerie confocales. Leur capacité à fluorescer dans des conditions spécifiques permet l'observation détaillée d'échantillons biologiques, aidant à l'étude des processus et structures cellulaires .
Capteurs : Détection chimique
La structure du composé est avantageuse pour le développement de capteurs, en particulier pour la détection de produits chimiques spécifiques ou de changements environnementaux. Sa sensibilité à divers stimuli peut être exploitée pour créer des capteurs à haute spécificité et à temps de réponse rapides .
Chimie médicinale : Agents anti-inflammatoires
La recherche indique que les dérivés de l'imidazo[1,2-a]pyrazine, y compris la this compound, présentent des propriétés anti-inflammatoires. Ces composés sont étudiés pour leur utilisation potentielle dans le traitement des maladies inflammatoires et la réduction des symptômes liés à l'inflammation .
Applications antimicrobiennes
Les propriétés antimicrobiennes de la this compound sont étudiées pour une utilisation dans la lutte contre les infections bactériennes et fongiques. Les études se concentrent sur la capacité du composé à inhiber la croissance des microbes et son potentiel comme base de nouveaux antibiotiques .
Synthèse chimique : Échafaudages polyvalents
Ce composé sert d'échafaudage polyvalent en synthèse chimique. Sa structure permet une variété de substitutions et de modifications, permettant aux chimistes de créer une large gamme de dérivés aux propriétés souhaitées pour des recherches et des applications plus poussées .
Neurosciences : Agents neuroprotecteurs
Il y a un intérêt croissant pour les applications neuroprotectrices des dérivés de l'imidazo[1,2-a]pyrazine. La this compound pourrait contribuer au développement de traitements contre les maladies neurodégénératives en protégeant les cellules neuronales des dommages .
Mécanisme D'action
Target of Action
It is known that pyrrolopyrazine derivatives, which include 5-bromo-2,3-dihydroimidazo[1,2-a]pyrazine, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes that result in its biological activities. For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition .
Biochemical Pathways
Given its broad range of biological activities, it is likely that multiple pathways are affected, leading to downstream effects that contribute to its antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its wide range of biological activities. For example, its antimicrobial activity could result from the disruption of microbial cell wall synthesis, while its antitumor activity could be due to the inhibition of cell proliferation .
Analyse Biochimique
Biochemical Properties
5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to exhibit kinase inhibitory activity, which is crucial in regulating cell signaling pathways . The compound’s interaction with kinases suggests its potential as a therapeutic agent in diseases where kinase activity is dysregulated, such as cancer.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, it affects gene expression by interacting with transcription factors, thereby altering the expression of genes involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as kinases, inhibiting their activity. This inhibition can lead to the suppression of downstream signaling pathways that are essential for cell growth and survival . Furthermore, the compound can modulate gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, its activity can diminish over extended periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism primarily involves oxidation and conjugation reactions, which facilitate its excretion from the body. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound has been observed to accumulate in the cytoplasm and nucleus, where it can exert its biological effects. The distribution pattern of the compound is essential for understanding its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus to interact with DNA and transcription factors, thereby modulating gene expression. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
5-bromo-2,3-dihydroimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3/c7-5-3-8-4-6-9-1-2-10(5)6/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHNRLHPLKAZOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=CC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride](/img/structure/B1378707.png)

![3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1378710.png)
![3-[(2-Amino-5-methylphenyl)sulfanyl]propanoic acid hydrochloride](/img/structure/B1378712.png)


